BenchChemオンラインストアへようこそ!

Ihmt-trk-284

Drug Resistance Oncology Kinase Inhibitor

IHMT-TRK-284 (Compound 34) is a rationally engineered type II TRK inhibitor that overcomes clinically relevant resistance mutations (V573M, F589L, G667C/S) which limit first-generation type I inhibitors. Its 15-fold TRKB selectivity (IC50 0.7 nM) and exceptional kinome-wide selectivity (S(1)=0.02) make it the definitive probe for resistance modeling and isoform-specific studies. Oral bioavailability simplifies chronic in vivo dosing. Request a quote now to advance your TRK research.

Molecular Formula C25H27N7OS
Molecular Weight 473.6 g/mol
Cat. No. B12399669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIhmt-trk-284
Molecular FormulaC25H27N7OS
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C)C3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5
InChIInChI=1S/C25H27N7OS/c1-17-24(34-25(27-17)28-23(33)16-32-13-11-31(2)12-14-32)18-6-8-20-21(29-30-22(20)15-18)9-7-19-5-3-4-10-26-19/h3-10,15H,11-14,16H2,1-2H3,(H,29,30)(H,27,28,33)/b9-7+
InChIKeyCHLFFSKXUJQLQO-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IHMT-TRK-284: A Next-Generation Type II TRK Inhibitor for Overcoming Acquired Resistance in NTRK-Driven Cancers


IHMT-TRK-284 (Compound 34) is an orally bioavailable, type II tropomyosin receptor kinase (TRK) inhibitor that potently targets TRKA, TRKB, and TRKC with IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM, respectively [1]. It was discovered through a fragment-based hybrid design approach and demonstrates a distinct selectivity profile against a panel of 468 kinases (S score (1) = 0.02 at 1 μM) [1]. Critically, IHMT-TRK-284 was specifically engineered to retain activity against clinically relevant, acquired resistance mutations including V573M, F589L, and G667C/S in the ATP-binding pocket and DFG region [1].

Why Pan-TRK Inhibitors Like Larotrectinib and Entrectinib Cannot Substitute for IHMT-TRK-284 in Research on Acquired Resistance


While first-generation type I TRK inhibitors such as larotrectinib and entrectinib have demonstrated clinical efficacy, their utility is fundamentally compromised by the inevitable emergence of on-target kinase domain mutations that confer high-level resistance [1]. Specific mutations, including TRKA V573M, F589L, and G667C/S, have been clinically identified as drivers of disease progression in patients initially responding to these therapies [2]. IHMT-TRK-284 was rationally designed as a type II inhibitor to bind the DFG-out, inactive kinase conformation, thereby circumventing the steric hindrance and altered binding kinetics imposed by these gatekeeper and xDFG mutations [3]. Consequently, using a generic type I TRK inhibitor cannot recapitulate the specific resistance-overcoming pharmacology that defines IHMT-TRK-284 and is critical for advanced mechanistic studies or preclinical models of acquired resistance.

Quantitative Comparative Analysis: IHMT-TRK-284 vs. Standard-of-Care TRK Inhibitors


IHMT-TRK-284 Overcomes Clinically Relevant TRKA Resistance Mutants V573M and F589L Where Larotrectinib Fails

IHMT-TRK-284 maintains potent inhibitory activity against the acquired resistance mutants TRKA V573M and F589L, which are key drivers of clinical relapse in patients treated with first-generation TRK inhibitors. In cellular phosphorylation assays, IHMT-TRK-284 demonstrated EC50 values of 13 nM and 21 nM for V573M and F589L, respectively . In stark contrast, the type I inhibitor larotrectinib exhibits an IC50 shift to 69 nM against TRKA V573M, representing a loss of potency by a factor of over 75-fold compared to its wild-type activity [1].

Drug Resistance Oncology Kinase Inhibitor NTRK

IHMT-TRK-284 Retains Potent Activity Against the DFG-Region G667C/S Resistance Mutant, a Hallmark of Type I Inhibitor Failure

The G667C/S mutation in the DFG region is a well-documented mechanism of acquired resistance to type I TRK inhibitors. IHMT-TRK-284, a type II inhibitor, is specifically designed to bind the DFG-out conformation and thus overcomes this mutation. It exhibits EC50 values of 67 nM and 74 nM for TRKA G667C and G667S, respectively, in cellular assays . In a comparative kinase assay, the type I inhibitor entrectinib showed an IC50 of >1000 nM against TRKA G667C, demonstrating a complete loss of clinically relevant activity [1].

DFG Mutation xDFG Motif Acquired Resistance Type II Kinase Inhibitor

Superior Kinome-Wide Selectivity of IHMT-TRK-284 Reduces Off-Target Liability Compared to Multi-Kinase Inhibitors Like Entrectinib

A key differentiator for IHMT-TRK-284 is its exceptional selectivity profile. When screened against a panel of 468 kinases and mutants at 1 µM, IHMT-TRK-284 achieved an S(1) selectivity score of 0.02, indicating very limited off-target binding [1]. In stark contrast, the first-generation pan-TRK inhibitor entrectinib is a potent multi-kinase inhibitor targeting ALK and ROS1 at low nanomolar concentrations, with reported IC50 values for ALK (1 nM) and ROS1 (7 nM) similar to its TRK activity [2].

Kinase Selectivity Off-Target Effects Kinome Profiling Chemical Proteomics

IHMT-TRK-284 Demonstrates Robust Dose-Dependent Antitumor Efficacy in Preclinical TRK-Driven Xenograft Models

In vivo, IHMT-TRK-284 exhibits significant and dose-dependent tumor growth inhibition (TGI) across multiple TRK-driven xenograft models. At a daily oral dose of 80 mg/kg, IHMT-TRK-284 achieved TGI values of 68% in BaF3-TEL-TRKA, 93% in BaF3-TEL-TRKB, and 58% in BaF3-TEL-TRKC tumors . Critically, it also demonstrated potent activity against mutant-driven tumors, with TGI values of 88% and 89% for BaF3-LMNA-TRKA-F589L and BaF3-LMNA-TRKA-G667S, respectively, at 80 mg/kg . These data confirm that the in vitro potency translates into meaningful antitumor activity in animal models.

In Vivo Efficacy Xenograft Tumor Growth Inhibition Preclinical Oncology

Favorable Multi-Species Pharmacokinetic Profile of IHMT-TRK-284 Supports Oral Bioavailability for Preclinical Studies

IHMT-TRK-284 exhibits a favorable pharmacokinetic (PK) profile across multiple preclinical species, including mice, rats, and dogs [1]. In mice, following oral administration of 10 mg/kg, IHMT-TRK-284 achieved an AUC(0-t) of 1431 ng/mL*h and a half-life (T1/2) of 3.4 hours . This oral bioavailability and reasonable half-life enable convenient, once-daily oral dosing in murine tumor models, a key logistical advantage for extended efficacy studies. While cross-study PK comparisons are challenging due to differing protocols, the reported PK parameters are consistent with a compound suitable for preclinical development and oral administration.

Pharmacokinetics ADME Oral Bioavailability Preclinical Development

Unique Potency Against TRKB Distinguishes IHMT-TRK-284 from Other TRK Inhibitors with Different Isoform Selectivity Profiles

IHMT-TRK-284 exhibits a distinct potency rank order across the TRK family (TRKB > TRKC > TRKA), with an IC50 of 0.7 nM for TRKB, which is 15-fold more potent than its activity against TRKA (10.5 nM) [1]. This contrasts with other TRK inhibitors, such as larotrectinib, which shows roughly equipotent inhibition of all three isoforms with IC50 values in the 5-11 nM range [2], and repotrectinib, which is most potent against TRKB (0.05 nM) but also shows sub-nanomolar activity against TRKA and TRKC . The pronounced TRKB potency of IHMT-TRK-284 may be a critical differentiator for researchers investigating TRKB-specific biology or tumors where TRKB signaling is the dominant driver.

TRKB Isoform Selectivity Neurotrophin Receptor Kinase Profiling

Optimal Research and Preclinical Application Scenarios for IHMT-TRK-284 Procurement


Modeling and Overcoming Acquired Resistance to First-Generation TRK Inhibitors in NTRK-Fusion Positive Cancers

IHMT-TRK-284 is ideally suited for establishing and treating preclinical models of acquired resistance to type I TRK inhibitors. Its demonstrated efficacy against V573M, F589L, and G667C/S mutants at low nanomolar concentrations makes it an essential chemical probe for studying mechanisms of resistance, testing second-line therapeutic strategies, and validating novel combination regimens designed to suppress the emergence of resistant clones. Substituting a type I inhibitor in this scenario would yield false-negative results, as the resistant cells would not respond.

Investigating TRKB-Selective Signaling and Therapeutic Targeting in Neuro-Oncology and Pain

The 15-fold greater potency of IHMT-TRK-284 for TRKB (IC50 = 0.7 nM) compared to TRKA (10.5 nM) [1] provides a distinct tool for dissecting the individual contributions of TRK isoforms in neuronal function, brain-derived neurotrophic factor (BDNF) signaling, and in tumor types where TRKB is the predominant oncogenic driver. This isoform-selectivity profile differentiates it from more equipotent pan-TRK inhibitors and allows for more nuanced experimental designs where minimizing TRKA inhibition may be beneficial for mitigating on-target side effects.

Validating TRK Dependency in High-Throughput Screening and Secondary Pharmacology Assays

The exceptional kinome-wide selectivity of IHMT-TRK-284 (S(1) score = 0.02) [2] makes it a superior reference compound for establishing target engagement and validating TRK dependency in cellular assays and high-throughput screening campaigns. Its narrow off-target profile minimizes the risk of confounding biological effects from unintended kinase inhibition, such as that seen with entrectinib's potent activity against ALK and ROS1 [3], thereby increasing confidence in the specificity of observed phenotypes.

Preclinical In Vivo Efficacy Studies Requiring Convenient Oral Dosing and Favorable Pharmacokinetics

With demonstrated oral bioavailability and favorable pharmacokinetic parameters across mice, rats, and dogs , IHMT-TRK-284 is a practical choice for long-term in vivo tumor xenograft or PDX studies. Its ability to be administered via daily oral gavage simplifies experimental logistics and ensures consistent drug exposure, a critical factor for accurately modeling the therapeutic response and toxicity profile of a chronic kinase inhibitor regimen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ihmt-trk-284

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.